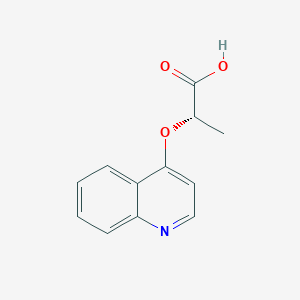

(S)-2-(quinolin-4-yloxy)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-2-(quinolin-4-yloxy)propanoic acid” is a compound that contains a quinoline group, which is a bicyclic aromatic compound, and a propanoic acid group. Quinoline derivatives have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would consist of a quinoline ring attached to a propanoic acid group via an oxygen atom .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Quinoline derivatives can undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the propanoic acid group would likely make the compound acidic .科学的研究の応用

Analytical Methods for Quality Control

Research has highlighted the importance of 3-Quinolin-4-one propanoic acids, which share molecular similarity with fluoroquinolone antibiotics, as prospective scaffolds for creating antimicrobial drugs. Analytical methods, including 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), have been developed for quality control of these compounds, showcasing their relevance in the development of new pharmaceuticals (Zubkov et al., 2016).

Molecular Recognition via NMR and Fluorescence Spectroscopy

Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol has been utilized as a chiral solvating agent for the molecular recognition of enantiomers of acids, detected through NMR or fluorescence spectroscopy. This application underscores the compound's utility in quantitative determinations for practical applications, demonstrating its versatility beyond traditional pharmaceutical uses (Khanvilkar & Bedekar, 2018).

Corrosion Inhibition

Quinoxaline-based propanones have shown effectiveness as inhibitors of mild steel corrosion in hydrochloric acid environments. This research not only provides insights into the protective capabilities of these compounds against corrosion but also highlights their potential industrial applications in enhancing material longevity (Olasunkanmi & Ebenso, 2019).

Antimicrobial Activity Against Mycobacterium Tuberculosis

2-(Quinolin-4-yloxy)acetamides have been identified as potent in vitro inhibitors of Mycobacterium tuberculosis growth, with significant activity against both drug-susceptible and drug-resistant strains. Their lack of toxicity to mammalian cells and intracellular activity against bacilli in infected macrophages positions these compounds as promising candidates for tuberculosis treatment development (Pissinate et al., 2016).

Synthesis and Characterization of Novel Azo Disperse Dyes

The synthesis of new azo dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one has been explored, focusing on their spectroscopic properties and the impact of solvent effects on their ultraviolet–visible absorption spectra. This study contributes to the field of materials science, particularly in the development of new dyes with potential applications in the textile industry (Rufchahi & Gilani, 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-quinolin-4-yloxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8(12(14)15)16-11-6-7-13-10-5-3-2-4-9(10)11/h2-8H,1H3,(H,14,15)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRMJNWAWXMVEK-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=CC=NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(quinolin-4-yloxy)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552401.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2552403.png)

![2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2552406.png)

![3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552407.png)

![[1-({2-[(Prop-2-yn-1-yl)amino]phenyl}methyl)piperidin-4-yl]methanol](/img/structure/B2552408.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenoxyacetamide](/img/structure/B2552409.png)

![7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2552415.png)

![N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2552416.png)

![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2552419.png)

![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552420.png)

![2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2552423.png)